molecular formula C14H11ClO B1608402 4-Chloro-2'-methylbenzophenone CAS No. 41064-50-0

4-Chloro-2'-methylbenzophenone

Cat. No.: B1608402
CAS No.: 41064-50-0
M. Wt: 230.69 g/mol
InChI Key: OUQFWKJOKONNMD-UHFFFAOYSA-N
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Description

4-Chloro-2’-methylbenzophenone is an organic compound belonging to the benzophenone family It is characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2’-position on the benzophenone structure

Safety and Hazards

4-Chloro-2’-methylbenzophenone may be toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and may be very toxic to aquatic life with long-lasting effects .

Future Directions

Future research on 4-Chloro-2’-methylbenzophenone could focus on its photophysical properties . For instance, benzophenones are known for their phosphorescence, which could be studied at room temperature by isolating individual molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2’-methylbenzophenone can be synthesized through several methods, including Friedel-Crafts acylation and Pd-catalyzed cross-coupling reactions. In the Friedel-Crafts acylation method, 4-chlorobenzoyl chloride reacts with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of 4-Chloro-2’-methylbenzophenone often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The process is optimized to ensure high purity and yield, with stringent quality control measures in place to monitor the reaction conditions and product specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Chloro-4’-methylbenzophenone
  • 4-Chloro-4’-propylbenzophenone
  • 4-Chloro-4’-ethoxybenzophenone

Comparison: 4-Chloro-2’-methylbenzophenone is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and photochemical properties. Compared to its analogs, it exhibits distinct absorption spectra and reactivity patterns, making it suitable for specific applications in photochemistry and material science .

Properties

IUPAC Name

(4-chlorophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQFWKJOKONNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403700
Record name 4-CHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41064-50-0
Record name 4-CHLORO-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl)(2-methylphenyl)methanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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